Product packaging for Tipredane(Cat. No.:CAS No. 85197-77-9)

Tipredane

Cat. No.: B1236698
CAS No.: 85197-77-9
M. Wt: 410.6 g/mol
InChI Key: DXEXNWDGDYUITL-FXSSSKFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tipredane (developmental code name SQ-27239) is a synthetic glucocorticoid corticosteroid that was investigated as a topically active anti-inflammatory agent but was never marketed . Research indicates it was developed for the treatment of inflammatory skin diseases and was also investigated as a potential treatment for bronchial asthma . As a glucocorticoid, this compound is believed to exert its effects by modulating inflammatory pathways, though its specific mechanism of action is not fully detailed in the available literature. The key research interest in this compound stems from its profile suggesting a separation between local anti-inflammatory activity and systemic side effects. This is attributed to its rapid and extensive metabolic inactivation, primarily in the liver . Studies across species, including mice, rats, monkeys, and humans, have shown that this compound undergoes complex and rapid metabolism . After administration, the parent compound is quickly processed, and unchanged this compound has not been detected in urine or blood extracts . Major metabolic pathways involve sulfoxidation, elimination of the alkylthio groups, and hydroxylation of the steroid nucleus . The disposition and metabolic profile of this compound in cynomolgus and rhesus monkeys have been noted to be similar to that in humans . This product is strictly For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31FO2S2 B1236698 Tipredane CAS No. 85197-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85197-77-9

Molecular Formula

C22H31FO2S2

Molecular Weight

410.6 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1

InChI Key

DXEXNWDGDYUITL-FXSSSKFRSA-N

SMILES

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC

Isomeric SMILES

CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC

Canonical SMILES

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC

Synonyms

17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one
SQ 27239
SQ-27239
tipredane

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Tipredane and Analogues

Strategies for Tipredane Synthesis

While specific detailed synthetic routes for this compound are not extensively described in the provided search results, general strategies for the synthesis of complex organic molecules, including steroids and those with specific functional groups like thioethers and fluorine, can involve multi-step processes. Synthesis of steroid analogues often involves modifications of a core steroid structure. researchgate.net The incorporation of specific substituents like alkylthio groups at defined positions requires controlled chemical reactions. ncats.io Strategies for synthesizing compounds with stereocenters, such as this compound which has multiple, often involve stereoselective or stereospecific reactions to control the configuration of these centers. youtube.comresearchgate.net Techniques like solid-phase and solution-phase synthesis are employed in the creation of complex molecules. google.com

Structural Design Principles and Novelty of this compound

This compound is noted for its unique structural features, particularly the replacement of the classical 17-beta two-carbon side chain and the 17-alpha hydrogen with two alkylthio substituents. ncats.io This structural modification distinguishes it from many other corticosteroids. ncats.io The design of this compound aimed to achieve potent local anti-inflammatory activity while minimizing systemic adverse effects. ncats.io The incorporation of specific functional groups is a key principle in designing corticosteroids with desired pharmacokinetic and pharmacodynamic properties. ontosight.ai

Incorporation of Alkylthio Substituents

A defining characteristic of this compound is the presence of two alkylthio substituents at the C-17 position. ncats.io This dithioketal moiety is a significant deviation from the typical corticosteroid structure. oup.comlabmate-online.com The specific arrangement of a methylthio and an ethylthio group at this position contributes to the compound's unique chemical and biological profile. oup.com

Role of Fluorine and Thioether Groups in Molecular Design

The molecular structure of this compound includes a fluorine atom at the 9-alpha position and thioether groups (the alkylthio substituents) at C-17. wikipedia.orgontosight.ai The addition of fluorine to steroid structures is a common modification in corticosteroid design, often influencing potency and metabolic stability. researchgate.net Thioether groups can impact a molecule's lipophilicity and metabolic fate. beilstein-journals.org In this compound, the combination of the 9-alpha fluorine and the C-17 thioether groups are integral to its designed properties, aiming to modify pharmacokinetic behavior and potentially reduce systemic side effects. ontosight.ai

Chemical Modifications and Derivatization Studies of this compound

This compound's chemical reactivity and stability have been investigated, particularly concerning its susceptibility to degradation pathways. oup.comrjptonline.orgrjptonline.org Studies have explored its modifications under various conditions. rsc.org

S-Oxidative Degradation Pathways

The C-17 dithioketal moiety in this compound is susceptible to S-oxidation. oup.comnih.gov This oxidative degradation can lead to the formation of sulfoxide (B87167) and sulfone derivatives. oup.comnih.gov Research indicates that S-oxidation is favored on the methylthio substituent compared to the ethylthio group at C-17. nih.gov This oxidation can occur with various oxidants, and the process can be site and stereoselective. nih.gov For instance, peroxide oxidation yields epimeric C-17 monomethyl and monoethyl vinyl sulphoxide derivatives, with the methylthio sulphoxide derivatives being major products. oup.com The S-oxidative degradation of this compound has been observed in pharmaceutical formulations. oup.com

Here is a table summarizing the observed S-oxidation selectivity:

SubstituentPreferred OxidationRatio (Methylthio:Ethylthio)
Methylthio (β-plane)Favored1.8 - 3.5 : 1 nih.gov
Ethylthio (α-plane)Less Favored1 : 3.5 - 6 (for S-:R-ethylsulphoxide diastereoisomers) nih.gov

Stereochemical Considerations in Synthesis

This compound possesses multiple chiral centers, and its synthesis and analysis involve stereochemical considerations. labmate-online.com The C-17 position, with its dithioketal moiety, is an asymmetric center. oup.com The S-oxidation of this compound can lead to epimeric sulfoxides, highlighting the stereoselective nature of these reactions. oup.comnih.gov Separating these diastereoisomers (referred to as epimers in the steroid field) can be challenging and has sometimes required the use of chiral stationary phases in chromatographic analysis. labmate-online.com Research into the epimerization of this compound ethylsulphoxide diastereoisomers during chromatographic analysis has also investigated the involvement of metals in stationary phases. acs.orgresearchgate.net

Compound Names and PubChem CIDs:

Synthetic Routes for Related Thiasteroids and Analogues

The synthesis of thiasteroids, which are steroid analogues containing a sulfur atom within their molecular structure, has been an area of interest in organic and medicinal chemistry due to their potential biological activities nih.govwikipedia.orgalfa-chemistry.com. This compound, a synthetic corticosteroid characterized by unique sulfur-containing substituents at the C17 position, falls within this broader class of modified steroids guidetopharmacology.org. Its synthesis was undertaken as part of the development of novel sulfur-containing steroids with potentially improved pharmacological profiles, such as reduced systemic side effects compared to traditional corticosteroids guidetopharmacology.org.

While specific detailed synthetic routes for this compound itself are not extensively described in the immediately available literature, it is known to be a C17-alkylthioketal derivative of a 9α-fluoro-11β-hydroxy-androsta-1,4-diene-3,17-dione precursor uni.lu. The introduction of the sulfur atoms at the C17 position, replacing the classical two-carbon side chain and the 17α-hydrogen of typical steroids, represents a key synthetic modification guidetopharmacology.org. The synthesis of related 7a-hydroxy metabolites of this compound has been reported to involve a complex multi-stage process designed to achieve site- and stereo-selective introduction of the 7a-hydroxyl group wikipedia.org. This highlights the intricate chemical transformations required to introduce specific functional groups onto the steroid core.

The synthesis of various other thiasteroid analogues has been explored using diverse methodologies, often focusing on incorporating the sulfur atom into different positions of the steroid skeleton nih.govwikipedia.orgalfa-chemistry.commims.comciteab.comfishersci.besci-hub.se. These synthetic efforts often present stimulating challenges to organic chemists and can lead to the development of new synthetic approaches nih.gov.

One approach to synthesizing thiasteroids involves utilizing naturally occurring steroids as starting materials. For instance, novel 3-thia steroids have been synthesized from cholic acid through a method involving selective oxidation of a hydroxyl group, a Baeyer-Villiger oxidation, and a photolysis step wikipedia.orgalfa-chemistry.com. Pregnenolone has served as a starting material for the preparation of 6-thiapregnanes, employing a five-step procedure that includes a 5-oxo-7-iodo-secopregnane intermediate citeab.com. The stereochemistry of the A/B ring junction in these syntheses can be controlled, for example, by stereoselective reduction of an intermediate hemithioketal citeab.com.

Another strategy involves the construction of the steroid ring system with a sulfur atom already incorporated. Heteroannelation reactions, such as the [2+4] heteroannelation of 3,4-dihydroisoquinoline (B110456) with 3-acylthiotetronic acids, have been used for the one-stage synthesis of novel heterocyclic steroid analogues like 8-aza-16-thiagonanes mims.com. The use of intramolecular Diels-Alder cycloaddition of o-xylylenes has also been demonstrated as an efficient strategy for the synthesis of 11-thiasteroids fishersci.be.

Furthermore, α- and β-mercaptoalkanoic acids have proven to be versatile synthons in the synthesis of various thiasteroid analogues sci-hub.se. Synthetic routes for side chain azasteroids and thiasteroids based on a pregnan nucleus with a Δ7 double bond have been developed, starting from a key aldehyde intermediate and proceeding in a few steps .

The structural elucidation of synthesized thiasteroids and their analogues is crucial for confirming their identity and stereochemistry. Techniques such as ¹H and ¹³C NMR spectroscopy are commonly employed to characterize these compounds and can reveal interesting features related to their conformationally rigid structures nih.govwikipedia.orgalfa-chemistry.com. In some cases, X-ray crystal structures have been reported to confirm the stereochemistry, such as the trans-anti-trans ring configuration in certain 11-thiasteroids fishersci.be.

A notable challenge encountered during the synthesis of this compound was the potential formation of its C17 epimer imrpress.com. These diastereoisomers, despite having the same chemical formula and connectivity, posed a significant separation challenge on conventional reversed-phase liquid chromatography columns imrpress.com. Successful resolution of these epimers required the use of chiral stationary phases imrpress.com. This highlights the importance of analytical techniques in the synthesis and characterization of complex steroidal compounds with multiple chiral centers.

The development of synthetic routes for thiasteroids and their analogues continues to be an active area of research, driven by the potential to discover compounds with novel biological activities and improved pharmacological properties.

Molecular and Cellular Pharmacology of Tipredane

Glucocorticoid Receptor (GR) Binding and Affinity Studies

Tipredane exhibits affinity for the glucocorticoid receptor, which is the initial step in mediating its cellular effects nih.gov. The binding of a ligand to the GR's ligand-binding domain (LBD) is crucial for activating the receptor and initiating downstream signaling pathways frontiersin.orgtennessee.edu.

Ligand-Receptor Interaction Dynamics

The interaction between this compound and the GR involves dynamic processes within the cell. Upon ligand binding, the GR is released from chaperone proteins like HSP70 and HSP90 in the cytoplasm frontiersin.org. The ligand-bound GR then translocates into the nucleus . Within the nucleus, the GR interacts with DNA and other proteins in a dynamic manner plos.org. Studies using live cell imaging techniques have revealed that ligand-activated GRs exhibit high mobility within the nucleus, with interactions with DNA being transient plos.org. The ligand itself can influence the nuclear dynamics and DNA-binding profile of the GR plos.orgnih.gov.

Comparative Receptor Binding with Other Steroidal Compounds

Comparative data on the potency of different steroids in inhibiting cellular responses mediated by GR can provide insights into their relative binding and functional affinities. For instance, in studies examining the inhibition of GM-CSF release from A549 cells, this compound demonstrated an EC50 of 8.3 × 10⁻¹⁰ M. In comparison, Fluticasone (B1203827) Propionate (B1217596) and Budesonide (B1683875) showed higher potency with EC50 values of 1.8 × 10⁻¹¹ M and 5.0 × 10⁻¹¹ M, respectively, while Dexamethasone had an EC50 of 2.2 × 10⁻⁹ M nih.govmedchemexpress.cnnih.gov.

Here is a comparison of the potencies (EC50 values for inhibiting GM-CSF release from A549 cells) of this compound and other selected steroids:

CompoundEC50 (M)
Fluticasone Propionate1.8 × 10⁻¹¹
Budesonide5.0 × 10⁻¹¹
This compound8.3 × 10⁻¹⁰
Dexamethasone2.2 × 10⁻⁹
Butixicort3.7 × 10⁻⁸

This data indicates that while this compound binds with high affinity, its functional potency in this specific assay is lower than that of Fluticasone Propionate and Budesonide, but higher than Dexamethasone and Butixicort nih.govmedchemexpress.cnnih.gov.

Mechanisms of Gene Regulation by this compound

Like other glucocorticoids, this compound modulates gene expression through the activated GR complex in the nucleus . This regulation can occur through two primary mechanisms: transcriptional activation (transactivation) and transcriptional repression (transrepression) .

Transcriptional Activation (Transactivation)

Transcriptional activation involves the direct binding of the activated GR homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes . This binding can lead to an increase in the transcription rate of these genes, resulting in increased mRNA and protein synthesis laboratoriocassara.com.gt. Genes regulated by transactivation often include those involved in anti-inflammatory responses . The GR's N-terminal domain and the ligand-binding domain both play roles in transactivation frontiersin.orglaboratoriocassara.com.gt.

Transcriptional Repression (Transrepression) of Inflammatory Gene Expression

Transcriptional repression is a key mechanism by which glucocorticoids, including this compound, exert their anti-inflammatory effects nih.govresearchgate.net. This process often involves the GR interfering with the activity of other transcription factors, particularly those that promote the expression of pro-inflammatory genes researchgate.netfrontiersin.org.

Inhibition of AP-1 and NF-κB Pathway Activity

A major mechanism of transrepression involves the inhibition of the activity of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) nih.govresearchgate.netfrontiersin.org. These transcription factors play crucial roles in inducing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules nih.govresearchgate.netfrontiersin.org.

The activated GR can repress AP-1 and NF-κB activity through protein-protein interactions, a process often referred to as "tethering" frontiersin.org. The GR complex can physically interact with AP-1 and NF-κB proteins, preventing them from binding to their respective DNA recognition sites (TRE for AP-1 and κB sites for NF-κB) or interfering with their ability to recruit co-activators necessary for gene transcription nih.govfrontiersin.org. This interference leads to the reduced expression of genes that would normally be upregulated by AP-1 and NF-κB in response to inflammatory stimuli frontiersin.org. Studies suggest that the anti-inflammatory properties of various glucocorticoids, including this compound, are significantly related to their ability to transrepress genes, particularly by inhibiting AP-1 and NF-κB activity nih.govnih.gov.

Modulation of Signal Transduction Pathways by this compound

Signal transduction is the process by which cells transmit external signals into intracellular responses through a series of molecular events. umn.eduwikipedia.orgnih.gov Receptors on the cell surface detect stimuli, and their activation initiates biochemical cascades, known as signaling pathways. umn.eduwikipedia.orgnih.gov These pathways can involve changes in gene transcription or translation, protein modifications, and alterations in protein location, ultimately controlling various cellular processes. wikipedia.org Intracellular receptors, such as glucocorticoid receptors, can also mediate signal transduction by binding ligands that diffuse into the cell and directly altering gene expression upon translocation to the nucleus and binding to hormone-responsive elements on DNA. wikipedia.org

Glucocorticoids, including synthetic variants like this compound, typically exert their effects by binding to intracellular glucocorticoid receptors (GRs). wikipedia.orgatsjournals.org The activated GR-steroid complex then translocates to the nucleus and interacts with specific DNA sequences, modulating gene transcription. wikipedia.orgatsjournals.org This classic mechanism involves the dissociation of heat shock proteins (hsp90) from the GR upon ligand binding, exposing nuclear localization signals that facilitate nuclear entry. atsjournals.org While the precise details of this compound's interaction with specific signal transduction pathways beyond the general glucocorticoid receptor mechanism are not extensively detailed in the provided search results, glucocorticoids are known to influence various pathways involved in inflammation and immune responses. atsjournals.orggoogleapis.com

Cellular Responses to this compound in Preclinical Models

Preclinical models, including in vitro cellular assays and in vivo animal studies, are crucial for investigating the biological effects of compounds like this compound before potential clinical application. nih.gov These models help in understanding cellular responses, such as changes in cell function, mediator release, and receptor expression. nih.gov

Effects on Inflammatory Cell Function (e.g., T-lymphocytes, Macrophages)

Inflammatory cells, such as T-lymphocytes and macrophages, play critical roles in the immune response and inflammation. google.comgoogleapis.comthermofisher.comwikipedia.org Macrophages are white blood cells involved in phagocytosis and initiating both innate and adaptive immunity by presenting antigens to T cells and releasing cytokines. thermofisher.comwikipedia.org T-lymphocytes, including T helper cells, are also key players in adaptive immunity and cytokine production. thermofisher.comijbcp.com

While specific data on this compound's direct effects on the function of T-lymphocytes and macrophages is limited in the provided results, glucocorticoids in general are known to have immunosuppressive and anti-inflammatory effects by influencing these cell types. atsjournals.orggoogle.comgoogleapis.comijbcp.com For instance, corticosteroids can reduce the number of dendritic cells, which are important for antigen presentation to T lymphocytes, thereby dampening immune responses. atsjournals.org Sphingosine 1-phosphate receptor agonists, which can decrease T cell proliferation and cytokine production, represent another approach to modulating inflammatory cell function in preclinical models of conditions like asthma. ijbcp.com

Impact on Cytokine and Inflammatory Mediator Release

Cytokines are signaling molecules secreted by immune cells that modulate inflammation. thermofisher.comsinobiological.comwikipedia.org They include pro-inflammatory cytokines like IL-1, IL-6, TNF-α, and anti-inflammatory cytokines. thermofisher.comsinobiological.comwikipedia.org Inflammatory mediators also include chemokines, which regulate the movement of immune cells. thermofisher.com

Glucocorticoids are known to inhibit the production and release of various pro-inflammatory cytokines and inflammatory mediators. atsjournals.orggoogle.com This can occur indirectly through the inhibition of cytokine-inducing factors or directly by affecting gene transcription of these mediators. atsjournals.org For example, steroids may reduce the expression of adhesion molecules on endothelial cells, which are induced by cytokines like IL-1β and TNF-α, thereby limiting the recruitment of inflammatory cells. atsjournals.org They can also directly inhibit the gene transcription of adhesion molecules such as ICAM-1 and E-selectin. atsjournals.org While direct experimental data on this compound's impact on specific cytokine release is not detailed, its classification as a glucocorticoid suggests it would likely exert similar inhibitory effects on inflammatory mediator release as observed with other corticosteroids. wikipedia.org Data from preclinical models often involves measuring the levels of various cytokines and inflammatory mediators to assess the efficacy of potential anti-inflammatory agents. ijbcp.comfrontiersin.org

Regulation of Receptor Expression (e.g., β2-adrenoceptors, IL-1 Receptors)

Glucocorticoids can influence the expression levels of various receptors on the surface of cells, which can impact cellular responsiveness to other signaling molecules. One example is the regulation of β2-adrenoceptors. Studies have shown that steroids can increase the rate of β2-adrenoceptor gene transcription in human lung tissue, leading to increased receptor expression. atsjournals.org This upregulation of β2-adrenoceptors may be relevant in conditions like asthma, potentially preventing the downregulation of these receptors that can occur with prolonged use of β2-agonists. atsjournals.org

Interleukin-1 (IL-1) receptors are another class of receptors involved in inflammatory signaling. sinobiological.comnih.gov IL-1 binding to its receptors can lead to the upregulation of β2-adrenoceptor density, as observed in cultured human lung tumor cells. nih.gov This effect appears to be mediated through type I IL-1 receptors and involves increased formation and stability of β2-adrenoceptor mRNA. nih.gov An antagonist of type I IL-1 receptors was shown to counteract this IL-1 alpha-induced increase in β2-adrenoceptor density. nih.gov While the provided information does not specifically detail this compound's direct effects on IL-1 receptor expression, it highlights the interplay between inflammatory mediators like IL-1 and the expression of other receptors like β2-adrenoceptors, which could be indirectly influenced by this compound's actions as a glucocorticoid. wikipedia.orgnih.gov

Preclinical Pharmacokinetics and Biotransformation of Tipredane

Absorption and Distribution Studies in Preclinical Models

In vitro Percutaneous Absorption Mechanisms

For a topically applied substance like Tipredane to be effective, it must first penetrate the stratum corneum, the outermost layer of the skin. ecetoc.org This process involves the dissolution of the drug on the skin's surface and subsequent diffusion through this lipid-rich barrier. ecetoc.org The rate and extent of this absorption are critical determinants of the drug's local availability and potential for systemic exposure.

Studies utilizing in vitro diffusion cell techniques with human skin are a standard method for assessing percutaneous absorption. researchgate.net These systems typically involve placing a skin sample between a donor chamber, where the test substance is applied, and a receptor chamber containing a fluid that mimics systemic circulation. oecd.orgoecd.org The amount of the substance that permeates the skin and enters the receptor fluid over time provides a measure of absorption. oecd.org While this compound is designed for topical use, specific data on its in vitro percutaneous absorption mechanisms from publicly available literature is limited. However, it is known that the skin itself has some metabolic capabilities, although the liver is the primary site for the metabolism of most drugs. nih.govnih.gov In the case of this compound, studies have shown that little to no biotransformation occurs in the skin preparations of humans, rats, or mice, indicating that the drug is absorbed largely intact through the skin before reaching the systemic circulation and the liver for metabolism. nih.gov

Tissue Distribution Profiles in Animal Models

Following absorption, a drug is distributed throughout the body via the systemic circulation. pressbooks.pub Preclinical studies using isotopically-labeled compounds, such as with tritium (B154650) (³H), are instrumental in determining the tissue distribution of a drug and its metabolites. google.com After oral administration in preclinical models, ³H-Tipredane was found to be rapidly absorbed and subsequently distributed. nih.gov The pattern of excretion, a proxy for distribution and elimination, showed species and sex-dependent differences. In mice and male rats, radioactivity was primarily found in feces (via bile), whereas female rats, monkeys, and humans showed primary excretion through the renal route (urine). nih.gov This suggests that the distribution and subsequent elimination pathways of this compound and its metabolites vary significantly across different species. Unchanged this compound was not detected in blood, urine, or bile extracts, indicating a very rapid and extensive metabolism following absorption and distribution to metabolizing organs like the liver. nih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of a drug is the process by which it is chemically altered by the body, typically to facilitate its excretion. mhmedical.com This process is often divided into Phase I (modification) and Phase II (conjugation) reactions. mhmedical.comnih.gov this compound undergoes extensive and rapid biotransformation, which is central to its pharmacological profile of having localized anti-inflammatory effects with reduced systemic side effects. nih.govnih.gov

Hepatic Metabolism and Enzyme Systems Involved (In vitro Studies)

The liver is the principal organ for drug metabolism, with hepatocytes containing a host of enzymes responsible for biotransformation. msdmanuals.comnottingham.ac.uk The primary enzyme system involved in Phase I metabolism is the cytochrome P-450 (CYP450) family of enzymes, located in the endoplasmic reticulum of these cells. msdmanuals.comwfsahq.orgmsdmanuals.com

In vitro studies using liver homogenates from mice, rats, and humans have demonstrated that this compound is rapidly and extensively metabolized. nih.gov When incubated with the 10,000g supernatant fraction of liver homogenates, ³H-Tipredane was biotransformed at a rate 2.5 to 30 times faster than other corticosteroids like triamcinolone (B434) acetonide, hydrocortisone, and betamethasone-17-alpha-valerate. nih.gov This rapid hepatic metabolism is a key factor in the drug's design, aiming to quickly inactivate the compound once it reaches the systemic circulation, thereby minimizing systemic glucocorticoid effects. nih.govnih.gov

Table 1: Comparative In Vitro Biotransformation Rates in Liver Preparations

Species Order of Biotransformation Rate
Human This compound > Triamcinolone Acetonide > Hydrocortisone = Betamethasone-17-alpha-valerate
Mouse This compound > Triamcinolone Acetonide > Hydrocortisone
Rat This compound > Hydrocortisone > Triamcinolone Acetonide

Source: Rapid metabolic inactivation of this compound, a structurally novel topical steroid. nih.gov

Major Biotransformation Pathways (Sulfoxidation, Alkylthio Elimination, Hydroxylation)

Studies have identified three primary pathways for the biotransformation of this compound. nih.govnih.gov These are all Phase I type reactions that modify the parent molecule.

Sulfoxidation: This involves the oxidation of the sulfur atoms in the thioether groups of the this compound molecule. nih.govnih.gov

Elimination of Alkylthio Groups: This pathway involves the removal of one or both of the alkylthio (thioethyl or thiomethyl) groups from the C17 position of the steroid. nih.govnih.govnih.gov

Hydroxylation: This involves the addition of hydroxyl (-OH) groups to the steroid nucleus, a common metabolic reaction for steroids. nih.govnih.gov In rodents, hydroxylation has been observed at the 7α-position in mice and female rats, and at the 6β-position in male rats. nih.gov In primates, including humans, 6β-hydroxylation is a major pathway. nih.gov

These primary reactions can also occur in combination, leading to a wide array of metabolites. nih.gov

Characterization of Metabolites

The extensive metabolism of this compound results in the formation of numerous metabolites. nih.govnih.gov In in vitro studies with liver homogenates, as many as 17 metabolites were isolated and characterized using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Of these, fourteen were structurally identified. nih.gov

In in vivo studies across different species, between 10 and 30 metabolites were detected in the urine and blood of rats and mice. nih.gov The specific metabolites formed are highly species-dependent. nih.gov

Table 2: Major Metabolites and Species-Dependent Pathways

Species Major Metabolic Pathways Key Metabolites
Rodents (Mice, Rats) Loss of thioethyl group, S-oxidation of thiomethyl group, saturation of C16-17 bond, 7α-hydroxylation (mice, female rats), 6β-hydroxylation (male rats). nih.gov 7α-hydroxy, 17-keto diastereoisomer and its corresponding 17-sulfoxide and 17-sulfone derivatives. rsc.org

| Primates (Monkeys, Humans) | S-oxidation, 6β-hydroxylation, C16-17 bond remains unsaturated. nih.gov | 6β-hydroxylated sulfoxide (B87167) and sulfone metabolites of this compound. nih.gov |

Crucially, the metabolites of this compound that have been synthesized and tested were found to be significantly less potent in terms of glucocorticoid receptor binding and anti-inflammatory activities compared to the parent compound. nih.gov This rapid conversion to inactive metabolites is the cornerstone of this compound's design, separating its local therapeutic action from potential systemic side effects. nih.govnih.gov

Excretion Routes and Metabolic Fate in Preclinical Species

Following oral administration, this compound is subject to rapid absorption, extensive metabolism, and subsequent excretion through both urine and feces. nih.gov Studies utilizing radiolabeled [3H]this compound have demonstrated that the primary route of excretion is highly dependent on the animal species. nih.gov For instance, in mice and male rats, the predominant pathway for the elimination of radioactivity is through feces or bile. nih.gov In contrast, female rats and various monkey species (including marmosets, rhesus, and cynomolgus monkeys) primarily excrete the compound and its metabolites via the renal route. nih.gov

The biotransformation of this compound is comprehensive, to the extent that the unchanged parent drug was not detected in any urine, bile, or blood extracts from the preclinical species studied. nih.gov The metabolic processes are primarily carried out in the liver, with little to no biotransformation observed in skin preparations. nih.gov In vitro studies with liver homogenates from mice and rats identified between 10 and 30 metabolites, although the majority of these constituted less than 2% of the initial dose. nih.gov

The principal biotransformation pathways identified include sulfoxidation, the elimination of alkylthio groups, and hydroxylation of the steroid nucleus. nih.govnih.gov The combination of these reactions leads to a multitude of metabolites, all of which have been found to be significantly less potent than the parent compound, this compound. nih.gov

Species-Dependent Metabolic Profiles

The metabolic pathways of this compound are markedly species-dependent. nih.gov Significant differences are observed between rodent and primate metabolism. nih.gov

In rodent species like mice and rats, the major metabolic pathways involve the loss of the thioethyl moiety, S-oxidation of the thiomethyl group, and saturation of the C16-17 bond. nih.gov Furthermore, hydroxylation of the steroid B-ring occurs, but the position of this hydroxylation varies. In mice and female rats, this occurs at the 7α-position, while in male rats, it is seen at the 6β-position. nih.gov

In contrast, the metabolism of this compound in rhesus and cynomolgus monkeys is less extensive and follows different routes compared to rodents. nih.gov The primary metabolites identified in monkeys are the 6β-hydroxylated sulfoxide and sulfone derivatives of this compound. nih.gov These two major products accounted for a significant portion (21-36%) of the dose found in monkey urine and were also major components in blood samples. nih.gov A key difference from rodents is that in primates, S-oxidation occurs while the C16-17 bond remains unsaturated. nih.gov

Sex-Dependent Metabolic Differences in Rodents

Within rodents, particularly rats, the metabolism of this compound exhibits notable sex-dependent differences. nih.gov These differences are apparent in both the route of excretion and the specific metabolic reactions that occur. nih.gov

Female rats tend to eliminate a greater proportion of the drug's metabolites through urine, whereas male rats excrete the radioactivity primarily into feces and bile. nih.gov This aligns with the more general observation of sex-related differences in the metabolic processing of substances in rats. nih.govuzh.ch

The specific site of hydroxylation on the steroid nucleus also differs between the sexes in rats. nih.gov In female rats, hydroxylation occurs at the 7α-position. nih.gov Conversely, in male rats, the metabolic pathway favors hydroxylation at the 6β-position. nih.gov

Concept of "Soft Drug" Design and Rapid Metabolic Inactivation in this compound

This compound was developed based on the "soft drug" concept, a strategy within retrometabolic drug design. nih.govnih.gov Soft drugs are pharmacologically active compounds that are intentionally designed to undergo predictable and rapid metabolic inactivation into non-toxic, inactive metabolites after exerting their therapeutic effect at the target site. nih.govfrontiersin.org This design aims to enhance local efficacy while minimizing systemic exposure and associated side effects. nih.govresearchgate.net The key to this approach is the incorporation of a metabolically susceptible part within the molecule, which allows for a controlled, often single-step, inactivation process. frontiersin.orgnumberanalytics.com

The pharmacological profile of this compound is a direct result of this design philosophy. nih.gov Its rapid and extensive biotransformation, primarily in the liver, is the key mechanism separating its local anti-inflammatory activity from systemic effects. nih.govnih.gov In vitro studies comparing this compound to other corticosteroids found that it was biotransformed by liver preparations at a rate 2.5 to 30 times faster. nih.gov The metabolic reactions, including sulfoxidation, elimination of alkylthio groups, and hydroxylation, yield numerous metabolites that have been shown to be substantially less potent than the parent drug. nih.govnih.gov This rapid inactivation ensures that any of the drug that is absorbed systemically is quickly converted to inactive forms, thereby reducing the potential for systemic side effects. nih.gov

Structure Activity Relationship Sar Studies of Tipredane Derivatives

Identification of Key Structural Features for Pharmacological Activity

The pharmacological profile of tipredane, a potent topical anti-inflammatory agent, is defined by specific structural motifs inherent to its corticosteroid framework and its unique side chain. The fundamental steroid nucleus, consisting of a four-ring cyclopentanoperhydrophenanthrene system, provides the rigid scaffold necessary for binding to the glucocorticoid receptor (GR). wikipedia.org

Key features essential for its anti-inflammatory activity include:

The 11β-hydroxyl group: This group is crucial for glucocorticoid activity, forming important hydrogen bonds within the ligand-binding pocket of the GR. uomustansiriyah.edu.iq

The 17α-thio-dithioacetal side chain: The most distinctive feature of this compound is its C17 side chain, specifically the 17α-(ethylthio)-17-(methylthio) group. This bulky, lipophilic group plays a significant role in the potent local activity. More importantly, this side chain is the primary site of metabolic attack. nih.gov

The therapeutic advantage of this compound lies in its design as a "soft steroid." It is engineered for rapid metabolic inactivation in the systemic circulation. medicaljournalssweden.se In vitro studies using liver homogenates have shown that this compound is extensively metabolized through pathways including sulfoxidation and the elimination of the alkylthio groups. nih.gov This process yields metabolites with substantially lower biological activity, which is believed to be the reason for the observed separation between its high topical anti-inflammatory effects and reduced systemic side effects. nih.gov

Influence of Steroid Nucleus Fluorination and Other Substitutions on Activity

Modifications to the steroid nucleus, particularly through halogenation, have been a cornerstone of synthetic corticosteroid development. In this compound, the presence of a fluorine atom at the 9α-position is a critical determinant of its high potency.

The introduction of a 9α-fluoro group is a well-established strategy that significantly enhances both the glucocorticoid (anti-inflammatory) and mineralocorticoid (salt-retaining) activities of a steroid. uomustansiriyah.edu.iqnih.gov This enhancement is attributed to the high electronegativity of the fluorine atom, which exerts an inductive effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iqontosight.ai This electronic influence increases the acidity and hydrogen-bonding potential of the 11β-OH group, leading to stronger interaction with the glucocorticoid receptor. uomustansiriyah.edu.iq Studies on related compounds have consistently shown that 9α-fluorination leads to a marked increase in anti-inflammatory potency compared to non-fluorinated parent compounds. nih.govtandfonline.comnumberanalytics.com

Other substitutions on the steroid nucleus can also modulate activity. For instance, metabolic studies of this compound have identified hydroxylated metabolites, such as at the 6β- and 7α-positions. nih.govrsc.org While these are products of biotransformation rather than synthetic design choices for the parent drug, their formation underscores how substitutions across the steroid rings can alter the compound's profile, often leading to inactivation or changes in chemical stability. rsc.org

Table 1: Effect of 9α-Fluorination on Corticosteroid Activity This table provides a generalized summary based on established principles in steroid chemistry.

Substitution Effect on Glucocorticoid Activity Effect on Mineralocorticoid Activity Rationale
None Baseline Baseline Reference compound (e.g., Hydrocortisone)

| 9α-Fluoro | Markedly Increased uomustansiriyah.edu.iqnih.gov | Markedly Increased uomustansiriyah.edu.iqtandfonline.com | Electronic inductive effect enhances 11β-OH group interaction with the GR. uomustansiriyah.edu.iq |

Role of 16α,17α-Acetal Substitution in Activity Modulation

While this compound features a unique 17-thioketal structure, the role of 16α,17α-acetal substitution in other potent topical corticosteroids provides a valuable comparative framework for understanding how side-chain modifications modulate activity. In corticosteroids like budesonide (B1683875) and triamcinolone (B434) acetonide, the formation of a cyclic ketal or acetal (B89532) by bridging the 16α- and 17α-hydroxyl groups is a key strategy to increase topical potency and improve the therapeutic ratio. medicaljournalssweden.seijdvl.com

The 16α,17α-acetal group serves several functions:

It increases the lipophilicity of the molecule, which can enhance its penetration into the skin and local tissue retention.

The bulky acetal group can optimize the fit within the glucocorticoid receptor's ligand-binding domain.

It protects the C17 side chain from metabolic degradation, prolonging the local anti-inflammatory effect.

Studies have shown a direct correlation between these acetal substitutions and a favorable topical-to-systemic activity ratio. medicaljournalssweden.se this compound achieves a similar outcome through a different chemical design. Its 17α-(ethylthio)-17-(methylthio) moiety also provides high lipophilicity and potent receptor binding. However, instead of being metabolically resistant, it is metabolically labile, designed to be rapidly cleaved upon entering the systemic circulation. nih.gov This represents an alternative "soft drug" approach: whereas 16,17-acetals enhance local action through local stability, this compound does so through high intrinsic activity combined with rapid systemic inactivation.

Computational and In Silico Approaches to SAR Analysis

Modern drug design heavily relies on computational methods to predict and rationalize the structure-activity relationships of new compounds. For glucocorticoids like this compound, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools. nih.gov

Molecular docking studies simulate the interaction between a ligand (the steroid) and its target protein, the glucocorticoid receptor (GR). nih.govfrontiersin.org By modeling how this compound and its analogues fit into the GR's ligand-binding pocket, researchers can predict binding affinities and understand the key interactions that drive pharmacological activity. These models have highlighted the importance of specific amino acid residues within the GR, such as asparagine-564, which forms a critical hydrogen bond with the steroid's 11β-hydroxyl group, and methionine-639, which engages in hydrophobic interactions with the steroid side chains. nih.gov

3D-QSAR models take this a step further by building a statistical correlation between the three-dimensional properties of a series of molecules and their biological activity. nih.gov For a series of glucocorticoid esters, a 3D-QSAR model was successfully generated that could predict binding affinity with a high degree of correlation. nih.gov Such models can guide the synthesis of new analogues by predicting which structural modifications are likely to enhance activity. For this compound derivatives, these computational approaches can be used to explore how changes in the C17-thioether chains or substitutions on the steroid nucleus would affect receptor binding and, consequently, anti-inflammatory potency. frontiersin.org

Development of Modified Analogues with Altered Pharmacological Profiles

A primary goal in the development of this compound analogues is to refine its pharmacological profile, particularly to maximize the therapeutic index—the ratio between therapeutic efficacy and adverse effects. nih.govnih.gov As this compound is a "soft corticosteroid," its design is centered on predictable and rapid metabolic inactivation to less active compounds, thereby minimizing systemic exposure and associated risks. nih.govmedicaljournalssweden.se

The development of modified analogues focuses on modulating this metabolic susceptibility. The C17-dithioacetal group is the key site for this inactivation. nih.govnih.gov By altering the nature of the alkylthio groups (e.g., changing the length or branching of the alkyl chains), medicinal chemists can fine-tune the rate of metabolism.

Table 2: Hypothetical Modifications of this compound Analogues and Potential Pharmacological Outcomes This table is illustrative, based on established medicinal chemistry principles for soft drugs.

Structural Modification Predicted Effect on Metabolism Potential Change in Pharmacological Profile
Increase steric hindrance at C17 side chain Slower rate of metabolic cleavage Longer duration of local action, potentially increased risk of systemic effects.
Introduce more polar functional groups Potentially faster clearance Reduced skin penetration, possibly lower topical potency but enhanced systemic safety.
Replace thioether with other labile esters Altered pathway and rate of hydrolysis Creation of a different class of soft steroid with a unique activity/safety balance.

| Modify substitutions on the steroid nucleus | May indirectly affect side chain metabolism | Altered intrinsic potency and receptor binding affinity. |

The synthesis of such analogues allows for the creation of compounds with tailored pharmacological profiles. For example, an analogue with a slightly more stable side chain might offer a longer duration of action at the site of application, while another with a more rapidly metabolized side chain could provide an even greater margin of systemic safety. This strategy of creating "soft analogues" has been successfully applied to other corticosteroids, leading to drugs with improved safety profiles for treating inflammatory conditions. researchgate.net

Mechanistic Insights and Theoretical Considerations

Dissociation of Local Pharmacological Activity from Systemic Preclinical Effects

A key aspect of Tipredane's design and investigation was the aim to achieve a separation between its local anti-inflammatory activity and potential systemic adverse effects. ontosight.aincats.io This favorable separation has been observed in both animal models and humans. ncats.io The extensive metabolism of this compound is considered a primary factor contributing to this dissociation. nih.gov Studies in various species, including mice, rats, monkeys, and humans, have shown that this compound is rapidly absorbed, metabolized, and excreted. ncats.ionih.gov Unchanged this compound is generally not detected in urine, bile, or blood extracts. nih.gov

The metabolic pathways of this compound are extensive and exhibit significant species-dependent differences. nih.govnih.gov In rats and mice, major metabolic routes include the loss of the thioethyl moiety, S-oxidation of the thiomethyl group, and saturation of the C16-17 bond. nih.gov Primate metabolism, including in rhesus and cynomolgus monkeys and humans, is less extensive and differs from that in rodents. nih.gov Major metabolites in human and monkey urine and blood include the 6 beta-hydroxylated sulfoxide (B87167) and sulfone metabolites. nih.gov These metabolic processes, particularly in the liver, lead to the inactivation of this compound, with its metabolites exhibiting significantly less biological activity than the parent compound. nih.gov This rapid metabolic inactivation, primarily in the liver and potentially in the skin, is believed to be the main reason for the observed separation of local efficacy from systemic side effects. nih.govkarger.com

Comparative Mechanistic Analysis with Other Glucocorticoids in Preclinical Models

Preclinical studies have compared the anti-inflammatory activity of this compound with other glucocorticoids. In an in vitro model using A549 cells, this compound was found to be less potent in inhibiting GM-CSF release compared to topically active steroids like fluticasone (B1203827) propionate (B1217596) and budesonide (B1683875), but more potent than butixicort and dexamethasone. nih.govcapes.gov.br

Studies investigating the transrepression and transactivation activities of glucocorticoids have shown that their anti-inflammatory properties appear to be more closely related to their ability to transrepress genes rather than transactivate them. nih.govcapes.gov.br While specific comparative data detailing this compound's precise transrepression and transactivation profile relative to other glucocorticoids is not extensively detailed in the provided snippets, the general principle of selective glucocorticoid receptor modulation (SGRM) aims to favor transrepression over transactivation to reduce side effects. plos.orgnih.govmdpi.comnih.gov

Data Table: In vitro Inhibition of GM-CSF Release in A549 Cells

CompoundEC50 (M)
Fluticasone Propionate1.8 x 10-11
Budesonide5.0 x 10-11
This compound8.3 x 10-10
Dexamethasone2.2 x 10-9
Butixicort3.7 x 10-8
RU486 (anti-glucocorticoid)1.8 x 10-10 (IC50)

Note: EC50 values indicate the half maximal effective concentration for inhibiting GM-CSF release.

Theoretical Basis for Selective Glucocorticoid Action

The theoretical basis for achieving selective glucocorticoid action, particularly the separation of local anti-inflammatory effects from systemic side effects, often revolves around the concept of "soft corticosteroids" or Selective Glucocorticoid Receptor Modulators (SGRMs). karger.commdpi.comresearchgate.net The principle behind soft corticosteroids is that the drug is designed to be highly active at the site of application but is rapidly metabolized into inactive or less active metabolites upon entering the systemic circulation. karger.comresearchgate.net This rapid inactivation minimizes systemic exposure and thus reduces the likelihood of systemic adverse effects commonly associated with glucocorticoids, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, skin thinning, and metabolic disturbances. ontosight.aikarger.comsmw.ch

For this compound, its unique structural modifications, specifically the alkylthio substituents at the 17-position, were likely incorporated with this "soft drug" concept in mind. ontosight.aincats.io The extensive and rapid metabolism observed for this compound supports this theoretical approach, as the biotransformation pathways effectively inactivate the compound. nih.govnih.gov

Furthermore, the differential modulation of GR-mediated gene expression, specifically favoring transrepression over transactivation, is another theoretical strategy for achieving selective glucocorticoid action with a better therapeutic index. plos.orgnih.govmdpi.comnih.gov While classical glucocorticoids induce both transactivation (linked to side effects) and transrepression (linked to anti-inflammatory effects), SGRMs are designed to preferentially promote transrepression. nih.govmdpi.com Although the provided information does not detail the specific transrepression/transactivation ratio for this compound, the research into selective GR modulation provides a theoretical framework for understanding how glucocorticoids can be designed to minimize systemic impact while retaining local efficacy. plos.orgnih.govmdpi.comnih.gov

Future Directions in Tipredane Research

Exploration of Novel Synthetic Pathways for Analogues

The quest for corticosteroids with an improved therapeutic index continues to drive the exploration of novel synthetic strategies. For tipredane, future research in this area would logically focus on creating analogues with tailored properties. The synthesis of this compound and its metabolites, such as the 7α-hydroxy derivatives, has involved complex multi-stage routes. rsc.org Future endeavors will likely aim to develop more efficient and modular synthetic pathways.

A key objective is to design analogues that retain the anti-inflammatory potency of this compound while minimizing local and systemic side effects. nih.gov This could be achieved by modifying the core structure to alter its absorption, metabolic stability, and receptor binding affinity. For instance, the development of "soft steroids," which are designed to be metabolized to inactive forms upon reaching systemic circulation, is a promising direction. nih.gov Research into novel synthetic methods, such as those employing new catalytic systems or stereoselective reactions, could facilitate the creation of a diverse library of this compound analogues for screening. acs.orgresearchgate.net The goal is to identify candidates with an optimal balance of high intrinsic glucocorticoid activity and rapid metabolic inactivation in non-target tissues. nih.gov

Advanced Preclinical Models for Mechanistic Elucidation

To better understand the biological effects of this compound and its potential new analogues, the development and use of more sophisticated preclinical models are essential. While traditional animal models, such as the hairless mouse, have been valuable for assessing the potency and atrophogenic effects of topical corticosteroids, they have limitations. nih.govmedicaljournalssweden.seoup.com Future research will likely move towards models that more accurately recapitulate human skin diseases and inflammatory responses.

This includes the use of humanized mouse models and three-dimensional (3D) skin equivalents, which can provide a more relevant physiological context for studying drug efficacy and safety. nih.gov These advanced models can be used to investigate the specific cellular and molecular mechanisms by which this compound exerts its effects and to identify potential biomarkers of response. Furthermore, longitudinal studies using non-invasive imaging techniques in these models can offer real-time insights into the structural and metabolic changes in the skin following treatment. nih.gov Such advanced preclinical models will be crucial for the preclinical validation of novel this compound analogues and for elucidating the nuanced aspects of their activity.

Application of Omics Technologies to Understand this compound's Biological Impact

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for unraveling the comprehensive biological impact of this compound. nih.goversnet.org These high-throughput approaches can provide an unbiased and systems-level view of the molecular changes induced by this compound in target cells and tissues.

Transcriptomics can identify the full spectrum of genes whose expression is modulated by this compound, offering insights into the signaling pathways it affects. nih.govnih.gov

Proteomics can reveal changes in protein expression and post-translational modifications, helping to identify the downstream effectors of this compound's action and potential biomarkers of its efficacy or side effects. nih.goversnet.org

Metabolomics can provide a snapshot of the metabolic alterations that occur in response to this compound treatment, which could be particularly relevant for understanding its effects on cellular energy and biosynthesis pathways. nih.govmdpi.com

Integrative multi-omics analysis can then be used to construct a comprehensive network of this compound's molecular interactions, potentially revealing novel mechanisms of action and identifying patient populations that are most likely to respond to treatment. researchgate.net These approaches have already begun to shed light on the differential responses to corticosteroids in various diseases and could be powerfully applied to the study of this compound. nih.govnih.govmdpi.com

Computational Modeling and In Silico Prediction of this compound Activity and Metabolism

Computational modeling and in silico methods are becoming increasingly integral to drug discovery and development, offering a way to predict the properties of new compounds and to understand their interactions with biological targets. undana.ac.idhelsinki.fi For this compound, these approaches can be used in several key areas.

Molecular dynamics simulations can be employed to model the binding of this compound and its analogues to the glucocorticoid receptor (GR), providing insights into the structural basis of their activity. nih.govnih.govacs.org These simulations can help to rationalize the effects of chemical modifications on binding affinity and receptor conformation, guiding the design of more potent and selective ligands. acs.orgplos.org

In addition, in silico tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues. undana.ac.idnih.gov This can help to identify compounds with favorable pharmacokinetic profiles early in the development process, reducing the need for extensive experimental testing. helsinki.fi For example, computational methods can predict the sites of metabolism on the this compound molecule, which can inform the design of analogues with enhanced metabolic stability or, conversely, those designed for rapid inactivation. nih.govacs.org

Investigation of Unexplored Molecular Targets and Pathways Relevant to this compound's Activity

While the primary mechanism of action of corticosteroids like this compound is through the glucocorticoid receptor, there is growing evidence that these drugs may have effects on other molecular targets and signaling pathways. nih.govumw.edu.pl Future research should aim to investigate these unexplored avenues to gain a more complete understanding of this compound's biological activity.

This could involve screening this compound against a panel of other receptors and enzymes to identify potential off-target effects that might contribute to its therapeutic or adverse effects. Furthermore, investigating its impact on emerging inflammatory pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway or the phosphoinositide 3-kinase (PI3K) pathway, could reveal novel mechanisms of anti-inflammatory action. nih.govdovepress.comresearchgate.net Recent studies have also highlighted the potential for corticosteroids to modulate the endocannabinoid system, opening up another exciting area for investigation. fapesp.br Uncovering these less-characterized actions of this compound could lead to the identification of new therapeutic applications and strategies for combination therapies.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying Tipredane’s anti-inflammatory mechanisms in dermatological contexts?

  • Methodology : Use in vivo rodent models (e.g., croton oil-induced ear edema) to assess local anti-inflammatory activity . Pair with in vitro assays (e.g., cytokine inhibition in human keratinocytes) to isolate molecular pathways. Ensure dose-response studies differentiate therapeutic efficacy from systemic toxicity, referencing species-specific metabolic profiles .
  • Data Consideration : Compare results across species (mice, rats, primates) to account for metabolic variations . Include control groups treated with corticosteroids like dexamethasone for benchmarking.

Q. How should researchers design metabolism studies for this compound to address interspecies differences?

  • Methodology : Conduct parallel in vitro metabolism assays using liver microsomes or hepatocytes from humans, rats, and primates. Monitor metabolites via HPLC-MS and correlate with in vivo pharmacokinetic data (e.g., urinary/fecal excretion profiles) .
  • Data Contradiction Note : Prioritize primate models for human-relevant metabolic pathways due to observed similarities in this compound’s disposition .

Q. What structural analysis techniques validate this compound’s unique sulfur-containing steroid configuration?

  • Methodology : Employ X-ray crystallography or NMR spectroscopy to confirm the 17β-ethylthio and 17α-methylthio substitutions. Cross-reference with computational docking studies to predict receptor binding affinity (e.g., glucocorticoid receptor) .
  • Table Example :

TechniqueApplicationKey Finding
NMRConfirm stereochemistryDistinct 17α/β sulfur substitution
DockingReceptor affinityHigh selectivity for skin GR isoforms

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodology : Perform tissue-specific bioavailability studies using radiolabeled this compound ([³H]-tagged) to quantify dermal penetration vs. systemic absorption . Use confocal microscopy to visualize localization in stratified skin layers.
  • Data Analysis : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies, adjusting for metabolic clearance rates .

Q. What strategies optimize this compound’s topical formulation to enhance stability and minimize systemic exposure?

  • Methodology : Test lipid-based nanoemulsions or micellar systems for improved dermal retention. Use Franz diffusion cells to measure permeation efficiency across human skin explants .
  • Critical Parameter : Monitor pro-drug conversion rates (if applicable) and oxidative stability of sulfur moieties under varying pH/temperature conditions .

Q. How do interspecies metabolic differences impact translational research on this compound?

  • Methodology : Compare metabolic pathways (Phase I/II enzymes) across species via proteomic profiling of liver tissues. Validate findings using gene knockout models (e.g., CYP3A4-deficient mice) .
  • Ethical Consideration : Prioritize non-human primates for preclinical safety studies due to metabolic congruence with humans .

Q. What experimental designs validate this compound’s selectivity for glucocorticoid receptor (GR) isoforms in inflammatory pathways?

  • Methodology : Use siRNA knockdown or CRISPR-edited cell lines to silence specific GR isoforms. Measure downstream anti-inflammatory markers (e.g., NF-κB inhibition) via luciferase reporter assays .
  • Data Interpretation : Contrast results with mineralocorticoid receptor (MR) binding assays to rule off-target effects.

Q. How can researchers address conflicting data on this compound’s systemic absorption in chronic use?

  • Methodology : Conduct longitudinal studies in primates with repeated topical dosing. Analyze plasma samples via LC-MS/MS for cumulative exposure and adrenal suppression biomarkers (e.g., cortisol levels) .
  • Statistical Approach : Use mixed-effects models to account for inter-individual variability in absorption rates.

Methodological Resources

  • Data Collection : Standardize in vivo models to ensure reproducibility (e.g., ISO guidelines for dermal irritation tests) .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain institutional review board (IRB) approval for human tissue use .
  • Literature Review : Systematically search academic databases (PubMed, SciFinder) using keywords: "this compound metabolism," "sulfur-containing steroids," "topical anti-inflammatory" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.